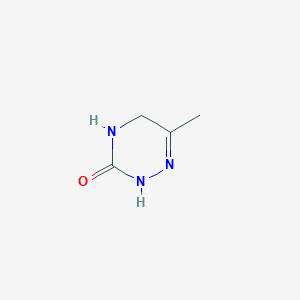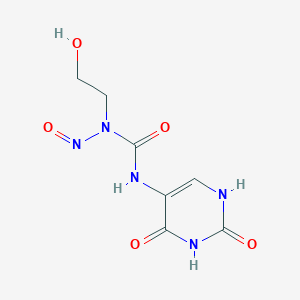
3-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1-(2-hydroxyethyl)-1-nitrosourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1-(2-hydroxyethyl)-1-nitrosourea is a synthetic organic compound that belongs to the class of nitrosoureas. Nitrosoureas are known for their use in chemotherapy due to their ability to alkylate DNA and inhibit cancer cell growth. This compound is characterized by the presence of a pyrimidine ring, a hydroxyethyl group, and a nitrosourea moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1-(2-hydroxyethyl)-1-nitrosourea typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of urea with β-ketoesters under acidic or basic conditions.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via alkylation reactions using ethylene oxide or ethylene chlorohydrin.
Formation of the Nitrosourea Moiety: The nitrosourea group can be formed by reacting the intermediate compound with nitrosating agents such as sodium nitrite in the presence of an acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitrosourea moiety, potentially converting it to urea derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitrosourea group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential as an anticancer agent due to its ability to alkylate DNA.
Industry: May be used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The compound exerts its effects primarily through the alkylation of DNA. The nitrosourea moiety is responsible for the formation of highly reactive intermediates that can form covalent bonds with DNA bases, leading to cross-linking and strand breaks. This disrupts DNA replication and transcription, ultimately inhibiting cell growth and inducing apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carmustine (BCNU): Another nitrosourea compound used in chemotherapy.
Lomustine (CCNU): Similar in structure and function, used to treat various cancers.
Semustine (MeCCNU): A derivative of lomustine with similar applications.
Uniqueness
3-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1-(2-hydroxyethyl)-1-nitrosourea is unique due to its specific structural features, such as the hydroxyethyl group and the pyrimidine ring, which may confer distinct biological activities and pharmacokinetic properties compared to other nitrosoureas.
Propriétés
Numéro CAS |
89854-43-3 |
|---|---|
Formule moléculaire |
C7H9N5O5 |
Poids moléculaire |
243.18 g/mol |
Nom IUPAC |
3-(2,4-dioxo-1H-pyrimidin-5-yl)-1-(2-hydroxyethyl)-1-nitrosourea |
InChI |
InChI=1S/C7H9N5O5/c13-2-1-12(11-17)7(16)9-4-3-8-6(15)10-5(4)14/h3,13H,1-2H2,(H,9,16)(H2,8,10,14,15) |
Clé InChI |
IDSUPEKZVIGOGK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)NC(=O)N1)NC(=O)N(CCO)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



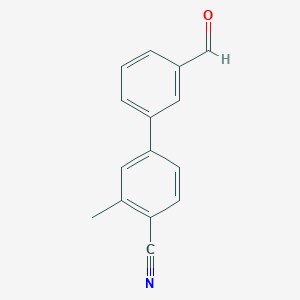



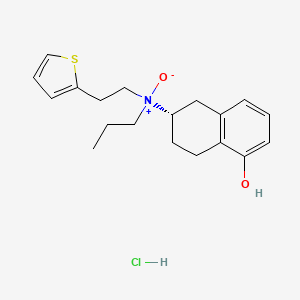
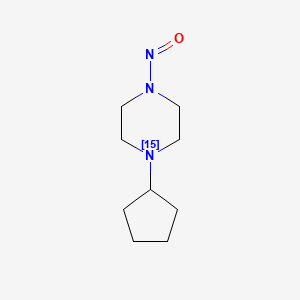
![4H-Furo[3,2-c]pyranyl Mupirocin Methyl Ester](/img/structure/B13853551.png)
![4-methoxy-N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]pyrimidin-2-amine](/img/structure/B13853555.png)

![2-[4-(Benzenesulfonyl)-3-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13853564.png)

